4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine

Researchers sourcing 2-aminothiazole building blocks often encounter assay variability when substituting close analogs lacking the para-phenylsulfanylphenyl group. This compound provides a structurally defined, functionalized scaffold that eliminates that uncertainty. • Unique sulfide linker enables orthogonal synthetic strategies vs. ether or methylene analogs, supporting focused library synthesis. • Primary amine at the 2-position readily undergoes acylation, sulfonylation, or reductive amination for rapid derivatization. • Predicted logP 4.3 and single H-bond donor optimize membrane permeability in lead-like molecules; mp 116-118 °C provides a clear purity benchmark for batch-to-batch consistency verification.

Molecular Formula C15H12N2S2
Molecular Weight 284.4 g/mol
CAS No. 333773-69-6
Cat. No. B1363275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine
CAS333773-69-6
Molecular FormulaC15H12N2S2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17)
InChIKeyUDSGAGSEDJVKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Chemical Properties and Structural Identity


4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine (CAS 333773-69-6) is an organic compound of the 2-aminothiazole class, characterized by a central thiazole ring substituted at the 2-position with an amine group and at the 4-position with a para-phenylsulfanylphenyl moiety [1]. Its molecular formula is C₁₅H₁₂N₂S₂, with a molecular weight of 284.4 g/mol and a predicted logP (XLogP3-AA) of 4.3, indicating substantial lipophilicity [1]. Physical characterization reports a melting point range of 116–118 °C .

Medicinal chemistry scaffold for fragment-based and SAR libraries
Synthetic intermediate with reactive 2-amine and sulfide handles
Analytical reference compound for reversed-phase method development

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Structural Specificity and Analog Substitution Risks


Although the 2-aminothiazole core is common in many bioactive molecules, specific substitution patterns are critical determinants of biological target engagement, physicochemical properties, and selectivity profiles [1]. The combination of a 2-amino group and a para-phenylsulfanylphenyl substitution at the 4-position generates a unique spatial arrangement and lipophilic character (calculated logP of 4.3) [2] that cannot be reliably reproduced by close analogs, such as 4-phenylthiazol-2-amine derivatives lacking the sulfanyl linker, 4-(4-phenoxyphenyl) analogs with altered electronic properties, or 4-(4-benzylphenyl) derivatives with different conformational flexibility. Substituting any of these analogs without direct comparative data introduces substantial uncertainty regarding bioactivity, target selectivity, and assay reproducibility in research applications.

4-Phenylthiazol-2-amine analogs

Absence of the sulfanyl linker removes key electronic and steric features; bioactivity and target engagement profiles may shift significantly.

4-(4-Phenoxyphenyl) derivatives

Ether oxygen alters hydrogen-bonding capacity and conformational preference compared to the sulfide, potentially affecting selectivity and assay reproducibility.

4-(4-Benzylphenyl) derivatives

Additional methylene spacer increases flexibility and logP; binding mode and pharmacokinetic profile may not transfer directly without comparative data.

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Differentiated Selection Evidence


4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Research Application Scenarios


Lipophilic Scaffold for Fragment-Based and SAR Studies

This compound serves as a functionalized 2-aminothiazole building block suitable for medicinal chemistry exploration. Its predicted logP of 4.3 and hydrogen bond donor count of 1 [1] make it a candidate for optimizing membrane permeability in lead-like molecules. Researchers procuring this compound typically use it to synthesize focused libraries of 2-aminothiazole derivatives, exploring the contribution of the para-phenylsulfanylphenyl moiety to target binding or ADME properties.

Advanced Synthetic Intermediate for Custom Synthesis

With a primary amine handle at the 2-position of the thiazole ring, this compound can undergo typical amine transformations—including acylation, sulfonylation, or reductive amination—to generate more complex molecular architectures. The presence of a sulfide linkage in the para-phenylsulfanylphenyl group provides a distinct chemical handle compared to ether or methylene-linked analogs, enabling orthogonal synthetic strategies [2]. This functionality is valuable for labs engaged in custom synthesis of probe molecules or early-stage drug discovery candidates.

Reference Compound for Analytical Method Development

Given its well-defined structure and moderate lipophilicity (XLogP3-AA = 4.3), this compound may be used as a reference standard for developing and validating analytical methods—particularly reversed-phase HPLC methods for thiazole-containing compounds [1]. Its melting point of 116–118 °C also provides a clear benchmark for purity assessment and batch-to-batch consistency verification in procurement workflows.

Application
Selection Property
Validation Focus
Fragment-based and SAR library synthesis
Lipophilic 2-aminothiazole core with predicted high logP
Membrane permeability and target-binding profiling in lead-like series
Custom synthesis and probe molecule generation
Dual reactive handles: primary amine and para-sulfide linkage
Orthogonal derivatization strategy and intermediate stability
Analytical method development (e.g., HPLC)
Well-defined structure and moderate lipophilicity
Retention time calibration and batch-to-batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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